An In-depth Technical Guide to N,5-dimethylpiperidine-3-carboxamide: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to N,5-dimethylpiperidine-3-carboxamide: Structure, Synthesis, and Therapeutic Potential
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of clinically approved drugs.[1][2] This guide provides a comprehensive technical overview of a specific derivative, N,5-dimethylpiperidine-3-carboxamide, a molecule of interest for chemical library development and drug discovery programs. While specific literature on this exact compound is limited, this document synthesizes data from analogous structures and established chemical principles to provide a robust framework for its study. We will explore its molecular structure and stereochemical complexity, propose a detailed, field-proven synthetic route with accompanying characterization protocols, and discuss its potential biological activities based on the well-documented pharmacology of related piperidine-3-carboxamide derivatives. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this promising chemical entity.
Introduction: The Piperidine-3-Carboxamide Scaffold
The six-membered nitrogen-containing heterocycle, piperidine, is a ubiquitous feature in pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and lipophilicity, while providing a three-dimensional framework for orienting pharmacophoric groups.[2][3] The introduction of substituents, particularly chiral centers, can significantly enhance biological activity, selectivity, and pharmacokinetic profiles.[3][4]
The piperidine-3-carboxamide substructure is of particular interest, appearing in compounds investigated for a range of therapeutic targets, including cancer, osteoporosis, and central nervous system disorders.[5][6][7] The carboxamide group is a versatile functional group, capable of acting as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[8] This guide focuses on the N,5-dimethyl derivative, exploring the synthetic challenges and potential applications that arise from its specific substitution pattern.
Molecular Structure and Physicochemical Properties
Chemical Structure and Stereoisomerism
N,5-dimethylpiperidine-3-carboxamide possesses two stereocenters at the C3 and C5 positions of the piperidine ring. This gives rise to stereoisomerism that is critical to its interaction with chiral biological systems. The methyl group at C5 and the carboxamide group at C3 can be arranged in either a cis or trans configuration relative to each other. Each of these diastereomers exists as a pair of enantiomers ((3R,5S)/(3S,5R) for cis and (3R,5R)/(3S,5S) for trans).
The stereochemistry profoundly influences the molecule's conformation and, consequently, its biological activity.[9] Therefore, any synthetic and screening efforts must consider the separation and independent evaluation of these distinct stereoisomers.
Physicochemical Properties
No experimental data for N,5-dimethylpiperidine-3-carboxamide has been published. The following table summarizes key physicochemical properties predicted in silico. These values are useful for guiding experimental design, such as selecting appropriate solvent systems for synthesis and chromatography.
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₁₆N₂O | - |
| Molecular Weight | 156.23 g/mol | [10] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [10] |
| Predicted LogP (XLogP3) | 0.1 | [11][12] |
| Hydrogen Bond Donors | 2 | [10] |
| Hydrogen Bond Acceptors | 2 | [10] |
| Rotatable Bonds | 1 | [10] |
Note: Data is based on analogous or isomeric structures available in public databases and should be confirmed experimentally.
Synthesis and Characterization
The synthesis of 3,5-disubstituted piperidines requires careful control of stereochemistry.[9][13] A robust synthetic strategy is crucial for producing the target compound with high purity and for accessing specific stereoisomers.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach involves two key transformations:
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Amide Bond Formation: The final step is the coupling of a suitable piperidine-3-carboxylic acid derivative with methylamine. This is a reliable and high-yielding transformation in medicinal chemistry.[14]
-
Piperidine Ring Synthesis: The core challenge lies in the stereocontrolled synthesis of the 3,5-disubstituted piperidine ring. A common strategy involves the reduction of a corresponding 3,5-dimethylpyridine precursor, followed by functionalization. Hydrogenation of 3,5-dimethylpyridine can yield 3,5-dimethylpiperidine (also known as 3,5-lupetidine).[15] Subsequent steps would be required to introduce the C3-carboxylic acid functionality, which can be complex.
An alternative, more controllable approach builds the ring from acyclic precursors, allowing for better stereochemical control.[16][17] For this guide, we will propose a practical, multi-step synthesis starting from a commercially available precursor, culminating in a standard amide coupling reaction.
Proposed Experimental Protocol
This protocol outlines a plausible route for synthesizing a mixture of cis and trans diastereomers of N,5-dimethylpiperidine-3-carboxamide. The separation of diastereomers would typically be performed via silica gel chromatography on an intermediate or the final product.
Step 1: Synthesis of N-Boc-5-methylpiperidine-3-carboxylic Acid This step involves protecting the piperidine nitrogen and establishing the carboxylic acid moiety. This intermediate can be synthesized via various multi-step routes reported in the literature for substituted piperidines. For the purpose of this guide, we assume this key intermediate is available.
Step 2: Amide Coupling This procedure details the formation of the amide bond using a standard peptide coupling reagent like HATU, which is known for its efficiency and low rate of racemization.[18]
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Materials:
-
N-Boc-5-methylpiperidine-3-carboxylic acid (1.0 equiv)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv)
-
Methylamine solution (e.g., 2.0 M in THF) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-5-methylpiperidine-3-carboxylic acid (1.0 equiv) and HATU (1.2 equiv).
-
Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution. Stir for 15 minutes at 0 °C to pre-activate the carboxylic acid.
-
Slowly add the methylamine solution (1.5 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-N,5-dimethylpiperidine-3-carboxamide.
-
Step 3: Boc Deprotection This final step removes the Boc protecting group to yield the target compound.
-
Materials:
-
Crude product from Step 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the crude N-Boc-protected amide in DCM (approx. 0.2 M).
-
Cool the solution to 0 °C.
-
Add TFA (10 equiv) dropwise.
-
Remove the ice bath and stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS.
-
Upon completion, concentrate the mixture in vacuo.
-
Purification: The crude residue (as a TFA salt) can be purified by reverse-phase HPLC. Alternatively, it can be neutralized with a base (e.g., saturated NaHCO₃) and extracted into an organic solvent. Final purification of the free base is typically achieved by silica gel flash chromatography to yield the pure N,5-dimethylpiperidine-3-carboxamide.
-
Characterization
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
-
¹H and ¹³C NMR: Will confirm the chemical structure, including the presence of the two methyl groups and the overall substitution pattern. The relative integration of key signals can help determine the cis/trans ratio in the diastereomeric mixture.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula (C₈H₁₆N₂O).
-
HPLC/UPLC: An essential tool to determine the purity of the final compound and to separate the cis and trans diastereomers if a suitable chiral or achiral method is developed.
Potential Biological Activity and Therapeutic Applications
While N,5-dimethylpiperidine-3-carboxamide itself has not been evaluated in published studies, the broader class of piperidine-3-carboxamide derivatives has shown significant promise in several therapeutic areas. This structural motif serves as a valid starting point for library synthesis and screening campaigns.
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